molecular formula C9H12N2O B13611140 4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one

4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one

Cat. No.: B13611140
M. Wt: 164.20 g/mol
InChI Key: ZDCGNCJWGJVMPY-SNAWJCMRSA-N
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Description

4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable enone precursor in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A structurally similar compound with different substitution patterns.

    4-(1H-Pyrazol-4-yl)but-3-en-2-one: Lacks the dimethyl groups on the pyrazole ring.

    1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of the enone moiety.

Uniqueness

4-(1,3-Dimethyl-1h-pyrazol-4-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the enone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-4-(1,3-dimethylpyrazol-4-yl)but-3-en-2-one

InChI

InChI=1S/C9H12N2O/c1-7(12)4-5-9-6-11(3)10-8(9)2/h4-6H,1-3H3/b5-4+

InChI Key

ZDCGNCJWGJVMPY-SNAWJCMRSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C)C

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C)C

Origin of Product

United States

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